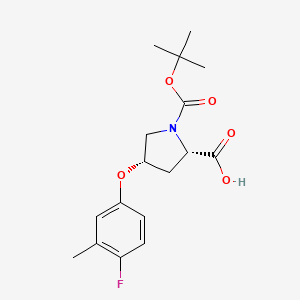![molecular formula C12H9F2NO2 B1465599 1-[(3,4-Difluorphenyl)methyl]-1H-pyrrol-2-carbonsäure CAS No. 1275080-61-9](/img/structure/B1465599.png)
1-[(3,4-Difluorphenyl)methyl]-1H-pyrrol-2-carbonsäure
Übersicht
Beschreibung
1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids. This compound features a pyrrole ring substituted with a carboxylic acid group at the second position and a 3,4-difluorophenylmethyl group at the first position. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that they could have a wide range of targets. The specific targets would depend on the exact structure of the compound.
Mode of action
The mode of action of indole derivatives can vary widely depending on their structure and the target they interact with. Some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the 3,4-Difluorophenylmethyl Group: This step involves the alkylation of the pyrrole ring using a suitable 3,4-difluorobenzyl halide under basic conditions.
Industrial Production Methods: Industrial production of 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Pyrrole N-oxides.
Reduction: Pyrrole-2-methanol or pyrrole-2-carbaldehyde.
Substitution: Halogenated or nitrated pyrrole derivatives.
Vergleich Mit ähnlichen Verbindungen
- 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
- 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-4-carboxylic acid
- **1-[(3,4-difluorophenyl)methyl]-1H-pyrrole
Eigenschaften
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c13-9-4-3-8(6-10(9)14)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQWLYNNOSQFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


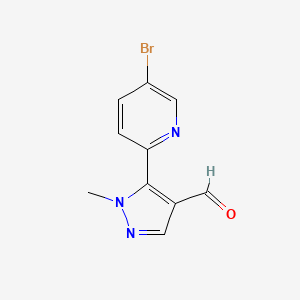
![3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione](/img/structure/B1465519.png)
![Imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B1465520.png)
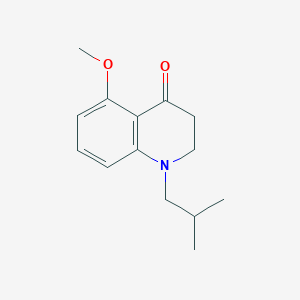
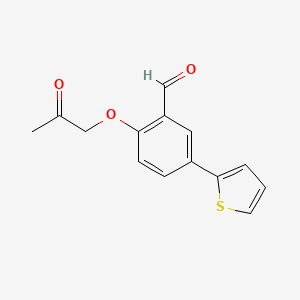
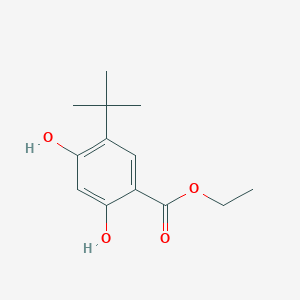
![7-Methyl-7,11-diazaspiro[5.6]dodecane](/img/structure/B1465525.png)
![5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid](/img/structure/B1465529.png)
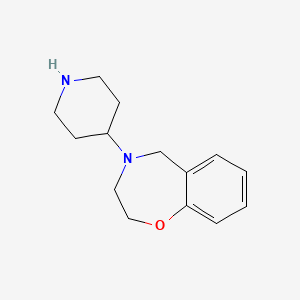

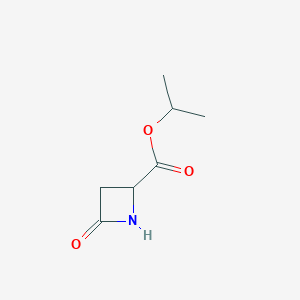
![3,7-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1465535.png)

